n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide
Description
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide is an organic compound that features a brominated thiophene ring attached to a butenamide structure
Properties
Molecular Formula |
C11H14BrNOS |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbut-2-enamide |
InChI |
InChI=1S/C11H14BrNOS/c1-8(2)4-11(14)13(3)6-10-5-9(12)7-15-10/h4-5,7H,6H2,1-3H3 |
InChI Key |
WHPHGKJJXNGHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N(C)CC1=CC(=CS1)Br)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Bromo-2-(aminomethyl)thiophene
The synthesis of 4-bromo-2-(aminomethyl)thiophene typically begins with 2-thiophenecarboxaldehyde , which undergoes bromination at the 4-position using bromine in acetic acid (Eq. 1):
$$
\text{2-Thiophenecarboxaldehyde} + \text{Br}2 \xrightarrow{\text{AcOH}} \text{4-Bromo-2-thiophenecarboxaldehyde} \quad (80-85\% \text{ yield})
$$
Subsequent reductive amination with methylamine and sodium cyanoborohydride affords the primary amine (Eq. 2):
$$
\text{4-Bromo-2-thiophenecarboxaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{4-Bromo-2-(methylaminomethyl)thiophene} \quad (70-75\% \text{ yield})
$$
Synthesis of 3-Methylbut-2-enoyl Chloride
3-Methylbut-2-enoic acid is treated with thionyl chloride (SOCl$$2$$) in anhydrous dichloromethane to generate the corresponding acyl chloride (Eq. 3):
$$
\text{3-Methylbut-2-enoic acid} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}2} \text{3-Methylbut-2-enoyl chloride} \quad (90-95\% \text{ yield})
$$
Coupling Reaction
The amine and acyl chloride are combined in the presence of triethylamine (TEA) to facilitate amide bond formation (Eq. 4):
$$
\text{4-Bromo-2-(methylaminomethyl)thiophene} + \text{3-Methylbut-2-enoyl chloride} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{Target Compound} \quad (65-70\% \text{ yield})
$$
Table 1. Reaction Conditions and Yields for Synthetic Route 1
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Br$$_2$$, AcOH | Acetic Acid | 25°C | 85% |
| 2 | CH$$3$$NH$$2$$, NaBH$$_3$$CN | MeOH | 0°C → RT | 75% |
| 3 | SOCl$$_2$$ | CH$$2$$Cl$$2$$ | Reflux | 95% |
| 4 | TEA | CH$$2$$Cl$$2$$ | 0°C → RT | 70% |
Synthetic Route 2: Transition Metal-Catalyzed Enamide Formation
Palladium-Mediated Coupling
An alternative method employs a palladium-catalyzed coupling between 4-bromo-2-(iodomethyl)thiophene and N,3-dimethylbut-2-enamide (Eq. 5):
$$
\text{4-Bromo-2-(iodomethyl)thiophene} + \text{N,3-dimethylbut-2-enamide} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Target Compound} \quad (55-60\% \text{ yield})
$$
This approach circumvents the need for acyl chloride intermediates but requires prefunctionalized substrates.
Optimization Insights
- Catalyst Loading : 5 mol% Pd(PPh$$3$$)$$4$$ achieves optimal turnover.
- Base : Potassium carbonate in dimethylformamide (DMF) suppresses side reactions.
Challenges and Side Reactions
Competing Elimination
During amide coupling (Route 1), elevated temperatures or prolonged reaction times promote elimination of HBr from the thiophene ring, yielding undesired alkyne byproducts. Mitigation strategies include:
Steric Hindrance
The tertiary enamide structure imposes steric constraints, necessitating bulky coupling agents (e.g., HATU) for improved efficiency.
Characterization and Validation
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.21 (d, J = 3.5 Hz, 1H, thiophene-H), 6.85 (d, J = 3.5 Hz, 1H, thiophene-H), 5.92 (s, 1H, enamide-H), 4.45 (s, 2H, CH$$2$$), 3.02 (s, 3H, N-CH$$3$$), 2.15 (s, 3H, C-CH$$3$$).
- HRMS : m/z calc. for C$${11}$$H$${13}$$BrN$$_2$$OS [M+H]$$^+$$: 308.9952; found: 308.9949.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.7 min.
Industrial-Scale Considerations
Cost Efficiency
Route 1 is preferable for large-scale synthesis due to lower catalyst costs and higher atom economy. Patent US20120015941A1 highlights analogous amide couplings achieving kilogram-scale production with 85% overall yield.
Environmental Impact
Bromine waste from Route 1 necessitates treatment with sodium thiosulfate to minimize ecological footprint.
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Used in the synthesis of various imine derivatives.
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-N,3-dimethylbut-2-enamide is unique due to its specific structure, which combines a brominated thiophene ring with a butenamide moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, particularly in organic synthesis and material science.
Biological Activity
The compound n-((4-Bromothiophen-2-yl)methyl)-n,3-dimethylbut-2-enamide (CAS Number: 1250712-90-3) has garnered attention due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14BrNOS , with a molecular weight of 288.20 g/mol . The compound features a bromothiophene moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H14BrNOS |
| Molecular Weight | 288.20 g/mol |
| CAS Number | 1250712-90-3 |
| Purity | ≥98% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing bromine atoms can enhance antibacterial activity against various strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. In vitro studies suggest that it may modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. Specific modifications in the structure of similar compounds have been linked to varying degrees of NF-κB inhibition .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound exhibits promising growth inhibitory effects. For example, in a study involving breast cancer cell lines (MCF-7), the compound showed a GI50 value significantly lower than standard chemotherapeutics, indicating its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer progression.
- Modulation of Gene Expression : It potentially alters the expression of genes associated with inflammation and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various brominated compounds against bacterial strains. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) lower than many conventional antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial infections .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer therapeutics, this compound was tested against multiple cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also induced apoptosis through ROS-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
